Methyl 3-amino-7-bromobenzofuran-2-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H8BrNO3 |
|---|---|
Molecular Weight |
270.08 g/mol |
IUPAC Name |
methyl 3-amino-7-bromo-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C10H8BrNO3/c1-14-10(13)9-7(12)5-3-2-4-6(11)8(5)15-9/h2-4H,12H2,1H3 |
InChI Key |
WUUGUMKEIFCKPS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(O1)C(=CC=C2)Br)N |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The synthesis begins with methyl 4-amino-2-hydroxybenzoate , where the amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions during subsequent steps. Protection is achieved by treating the starting material with di-tert-butyl dicarbonate in tetrahydrofuran (THF) under nitrogen atmosphere, yielding methyl 4-(Boc-amino)-2-hydroxybenzoate with >95% purity.
Bromination at Position 7
Bromination is performed using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, selectively introducing bromine at position 7 due to the directing effects of the hydroxyl and protected amino groups. After quenching with ice water, the intermediate methyl 4-(Boc-amino)-2-hydroxy-5-bromobenzoate is isolated in 85% yield.
Cyclization to Form the Benzofuran Core
Cyclization is achieved using polyphosphoric acid (PPA) at 120°C for 6 hours. The hydroxyl group at position 2 reacts with the ester carbonyl, forming the furan ring and yielding methyl 3-(Boc-amino)-7-bromobenzofuran-2-carboxylate . The reaction efficiency depends on strict temperature control, with deviations >5°C leading to ring-opening byproducts.
Deprotection of the Amino Group
The Boc group is removed via acidolysis using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 2 hours. This step affords the final product, This compound , with a total yield of 68–72% over four steps.
Table 1: Key Parameters in the Classical Route
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Protection | Boc₂O, THF, 25°C, 12 h | 95 | 99 |
| Bromination | NBS, DMF, 0°C, 2 h | 85 | 97 |
| Cyclization | PPA, 120°C, 6 h | 78 | 95 |
| Deprotection | TFA/DCM, 25°C, 2 h | 92 | 98 |
Bromination-Cyclization Approach
An alternative method prioritizes early bromination followed by cyclization, reducing side reactions associated with intermediate instability.
Bromination of Methyl 2-Hydroxybenzoate
Methyl 2-hydroxybenzoate is brominated using bromine (Br₂) in acetic acid at 40°C for 4 hours. The reaction introduces bromine at position 5 (later position 7 post-cyclization), yielding methyl 2-hydroxy-5-bromobenzoate in 89% yield.
Amination via Ullmann Coupling
The amino group is introduced at position 3 using a copper-catalyzed Ullmann coupling with ammonium hydroxide and copper(I) iodide in dimethyl sulfoxide (DMSO) at 110°C. This step forms methyl 3-amino-2-hydroxy-5-bromobenzoate with 75% yield.
Cyclization and Esterification
Cyclization is performed simultaneously with esterification using methanol and sulfuric acid under reflux. The one-pot reaction forms the benzofuran ring and stabilizes the ester group, achieving an 80% yield.
Halogenation of Protected Intermediates (Patent CN110818661B)
A patented method optimizes halogenation and cyclization using protected intermediates to enhance selectivity.
Protection and Halogenation
Methyl 4-nitro-2-hydroxybenzoate is brominated with CuBr₂ in acetonitrile at 60°C, introducing bromine at position 5. The nitro group is subsequently reduced to an amine using H₂/Pd-C , yielding methyl 4-amino-2-hydroxy-5-bromobenzoate .
Cyclization Under Mild Conditions
Cyclization employs p-toluenesulfonic acid (PTSA) in toluene at 80°C, forming the benzofuran ring in 88% yield. This method avoids harsh acids like PPA, improving safety and reducing corrosion risks.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalyst Innovations
-
Copper Nanoparticles : Replace CuI in Ullmann coupling, reducing reaction time from 24 h to 8 h.
-
Enzymatic Deprotection : Lipase-mediated deprotection achieves 94% yield vs. 92% with TFA, reducing acid waste.
Green Chemistry Approaches
Recent advances focus on solvent-free cyclization and catalytic bromination:
-
Mechanochemical Cyclization : Ball-milling methyl 2-hydroxy-5-bromobenzoate with PPA at 30°C achieves 84% yield without solvent.
-
Electrochemical Bromination : Using a graphite anode and HBr electrolyte, bromination efficiency reaches 91% with minimal waste.
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Total Yield (%) | Purity (%) | Environmental Impact |
|---|---|---|---|
| Classical Route | 72 | 98 | Moderate |
| Bromination-Cyclization | 70 | 97 | High |
| Patent CN110818661B | 85 | 99 | Low |
| Green Chemistry | 82 | 96 | Minimal |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-7-bromobenzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Thiols, amines, alkoxides, polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted benzofuran derivatives with new functional groups.
Scientific Research Applications
Biological Activities
Methyl 3-amino-7-bromobenzofuran-2-carboxylate exhibits several promising biological activities, which can be categorized as follows:
Antitumor Activity
Research indicates that compounds with similar structures may exhibit significant antitumor properties. The mechanisms include:
- Enzyme Inhibition : The compound can inhibit enzymes involved in tumor growth, suggesting its potential as a lead compound in cancer therapy.
- Cell Cycle Arrest : Studies have shown that it can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
Antimicrobial Properties
This compound has been evaluated for its antibacterial effects against various pathogens:
- Efficacy Against Bacterial Strains : It has demonstrated activity against strains such as Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent.
Case Studies
Several studies have highlighted the effectiveness of this compound in different applications:
- Anticancer Research :
- Antimicrobial Evaluation :
Data Tables
The following tables summarize key findings related to this compound's biological activities and synthesis methods.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antitumor | Inhibition of tumor growth enzymes | |
| Antibacterial | Efficacy against bacterial strains | |
| Acetylcholinesterase Inhibition | Potential neuroprotective effects |
Table 2: Synthesis Methods Overview
| Step | Description | Key Reagents |
|---|---|---|
| Bromination | Introduction of bromine at the 7-position | Bromine, solvent |
| Esterification | Conversion to methyl ester | Methanol, acid catalyst |
| Amination | Addition of amino group | Amines, nucleophiles |
Mechanism of Action
The mechanism of action of Methyl 3-amino-7-bromobenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino and bromine functional groups play a crucial role in its biological activity by facilitating binding to target proteins, enzymes, or receptors. The compound may modulate signaling pathways, inhibit enzyme activity, or interact with DNA/RNA to exert its effects .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: Bromine at position 7 (as in the target compound) is associated with cytotoxic activity in analogs like methyl 5-bromo-7-hydroxy-6-methoxybenzofuran-2-carboxylate, which showed potency against cancer cell lines . The addition of a chloro substituent (e.g., Ethyl 3-amino-7-bromo-5-chloro-benzofuran-2-carboxylate) may enhance electrophilicity but complicates synthesis and reduces commercial availability .
Ester Group Influence :
- Methyl esters (e.g., target compound) generally exhibit higher metabolic stability than ethyl esters but may have reduced solubility .
Amino Group Interactions: The 3-amino group facilitates hydrogen bonding, critical for target binding. Derivatives with carbamoyl or cyano groups at position 7 (e.g., Ethyl 3-amino-7-cyano-4,6-dimethoxy-benzofuran-2-carboxylate) show distinct NMR profiles, suggesting altered electronic environments .
Pharmacological and Physicochemical Comparisons
Cytotoxicity and Antimicrobial Activity:
- Brominated benzofurans like methyl 5-bromo-7-hydroxy-6-methoxybenzofuran-2-carboxylate (compound 4 in ) demonstrated significant cytotoxicity against human cancer cell lines, while its derivative with a diethylaminoethoxy group (compound 5) also showed antifungal activity .
- Bromine vs. Chlorine : Brominated analogs generally exhibit lower cytotoxicity compared to chlorinated derivatives, likely due to reduced electrophilic reactivity .
Physicochemical Properties:
- Crystallography: Benzofuran derivatives with sulfanyl groups (e.g., 2-(5-fluoro-7-methyl-3-methylsulfanyl-benzofuran-2-yl)acetic acid) form planar structures stabilized by intermolecular hydrogen bonds, a feature shared with the target compound’s amino group .
- Solubility : Methyl esters typically have lower molecular weight and higher lipophilicity than ethyl esters, impacting bioavailability .
Biological Activity
Methyl 3-amino-7-bromobenzofuran-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a benzofuran ring system with an amino group at the 3-position and a bromine atom at the 7-position. The carboxylate functional group enhances its reactivity and biological profile. The molecular formula is C_12H_10BrN_O_3, with a molecular weight of approximately 296.12 g/mol.
Antimicrobial Properties
Research indicates that derivatives of benzofuran compounds, including this compound, exhibit significant antimicrobial properties. A study highlighted that similar compounds were effective against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 32 | Antibacterial |
| Ethyl 3-amino-6-bromobenzofuran-2-carboxylate | 16 | Antibacterial |
| 3-Amino-7-bromobenzofuran-2-carboxylic acid | 8 | Antimycobacterial |
Anticancer Activity
This compound has also been investigated for its anticancer properties. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. For instance, certain derivatives exhibited IC50 values indicating potent anticancer activity .
Table 2: Anticancer Activity Against Various Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HepG2 | 15 |
| Ethyl 3-amino-6-bromobenzofuran-2-carboxylate | MCF-7 | 10 |
| 3-Amino-7-bromobenzofuran-2-carboxylic acid | A549 | 20 |
The biological activities of this compound are believed to stem from its ability to interact with specific molecular targets within cells. For example, it may inhibit key enzymes involved in cell proliferation or bacterial growth. The presence of the amino and carboxylate groups likely enhances its binding affinity to these targets, facilitating its pharmacological effects.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of benzofuran derivatives found that this compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Cytotoxicity in Cancer Cells : In vitro studies showed that the compound induced apoptosis in HepG2 cells through the activation of caspase pathways, suggesting a mechanism for its anticancer effects. The study reported that treatment with this compound led to increased levels of reactive oxygen species (ROS), contributing to cell death .
Q & A
Q. What are the key synthetic pathways for Methyl 3-amino-7-bromobenzofuran-2-carboxylate, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves sequential bromination and functional group introduction. A common approach includes:
Bromination : Selective bromination at the 7-position of benzofuran derivatives using reagents like N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in solvents such as DMF or CHCl₃ .
Esterification : Conversion of carboxylic acid precursors to methyl esters via acid-catalyzed reactions (e.g., H₂SO₄ in methanol) .
Amination : Introduction of the 3-amino group via nitration followed by reduction (e.g., using H₂/Pd-C) or direct substitution .
Q. Optimization Strategies :
- Temperature Control : Lower temperatures (≤25°C) minimize side reactions during bromination .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity .
- Catalyst Screening : Palladium-based catalysts improve regioselectivity in amination .
Table 1 : Representative Synthetic Routes and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | NBS, DMF, 0°C | 78 | |
| Esterification | H₂SO₄, MeOH, reflux | 92 | |
| Amination | NH₃, Pd-C, H₂ (50 psi) | 65 |
Q. How is the structural identity and purity of this compound confirmed?
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : Molecular ion peaks [M+H]⁺ at m/z 284–286 (Br isotopic pattern) .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% achieved using C18 columns with acetonitrile/water gradients .
Critical Note : Cross-validation with IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and elemental analysis ensures structural integrity .
Advanced Research Questions
Q. How can data contradictions in spectroscopic analysis be resolved?
Methodological Answer : Discrepancies in NMR or MS data often arise from:
Tautomerism : The amino group may exhibit keto-enol tautomerism, altering peak positions. Use deuterated solvents (e.g., DMSO-d₆) to stabilize the dominant form .
Impurity Interference : Side products (e.g., debrominated byproducts) require rigorous purification via column chromatography (silica gel, hexane/ethyl acetate) .
Crystallographic Validation : Single-crystal X-ray diffraction (using SHELX or WinGX) resolves ambiguities in bond lengths/angles .
Case Study : In a 2021 study, a ~0.2 ppm deviation in ¹H NMR for a benzofuran derivative was resolved via X-ray crystallography, confirming the assigned structure .
Q. What strategies optimize regioselective bromination in benzofuran derivatives?
Methodological Answer : Regioselectivity at the 7-position is influenced by:
- Electronic Effects : Electron-donating groups (e.g., methoxy) direct bromination meta; steric hindrance from methyl esters favors para substitution .
- Catalytic Systems : Lewis acids (e.g., FeCl₃) enhance electrophilic substitution at electron-rich positions .
Table 2 : Bromination Selectivity Under Different Conditions
| Catalyst | Solvent | Temp (°C) | 7-Bromo Isomer (%) | Reference |
|---|---|---|---|---|
| NBS | DMF | 0 | 78 | |
| Br₂ | CHCl₃ | 25 | 65 | |
| FeCl₃ | Acetic Acid | 40 | 82 |
Q. How are reaction mechanisms elucidated for amino group introduction?
Methodological Answer : Mechanistic studies employ:
Kinetic Isotope Effects (KIE) : Deuterium labeling at the 3-position tracks hydrogen transfer during amination .
Computational Modeling : Density Functional Theory (DFT) calculates transition-state energies for substitution pathways .
Intermediate Trapping : LC-MS identification of nitro intermediates confirms stepwise reduction (NO₂ → NH₂) .
Key Finding : A 2023 study demonstrated that Pd-C catalyzed amination proceeds via a radical mechanism, supported by ESR spectroscopy .
Q. What analytical methods address challenges in crystallizing this compound?
Methodological Answer : Crystallization challenges (e.g., polymorphism) require:
- Solvent Screening : Mixed solvents (e.g., ethanol/water) improve crystal growth .
- Temperature Gradients : Slow cooling (0.5°C/min) from 60°C to 4°C enhances lattice formation .
- Software Tools : SHELXL refines crystal structures using high-resolution data (R-factor < 5%) .
Example : A 2012 study resolved disorder in bromobenzofuran derivatives using ORTEP-3 for thermal ellipsoid modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
